physicochemical properties of tert-Butyl 3-hydroxyphenethylcarbamate
physicochemical properties of tert-Butyl 3-hydroxyphenethylcarbamate
An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl 3-hydroxyphenethylcarbamate
Introduction
tert-Butyl 3-hydroxyphenethylcarbamate (CAS No. 129150-68-1) is a carbamate-protected derivative of 3-hydroxyphenethylamine, a structural analogue to several neurotransmitters. The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the primary amine makes this compound a critical intermediate in multi-step organic syntheses, particularly in the development of pharmaceutical agents and other bioactive molecules. The Boc group's stability in various conditions and its facile, orthogonal removal under acidic conditions provide significant synthetic utility.
A comprehensive understanding of the physicochemical properties of this intermediate is paramount for researchers and drug development professionals. These properties govern its behavior in both chemical reactions and biological systems, influencing reaction kinetics, purification strategies, formulation development, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. This guide provides a detailed examination of the key physicochemical parameters of tert-Butyl 3-hydroxyphenethylcarbamate, offering both reported data and field-proven experimental protocols for their validation and determination.
Core Molecular and Physical Properties
The fundamental identity and physical state of a compound are the bedrock of its characterization. These properties are essential for accurate dosing, reaction setup, and material handling.
Molecular Identity and Structure
The structure features a phenethyl core with a hydroxyl group at the meta-position of the phenyl ring and a Boc-protected amine.
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IUPAC Name: tert-butyl N-[2-(3-hydroxyphenyl)ethyl]carbamate
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CAS Number: 129150-68-1[1]
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Molecular Formula: C₁₃H₁₉NO₃[1]
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Appearance: Off-white to light yellow solid.[1] Although some synthetic procedures initially yield a colorless oil, the compound typically solidifies upon standing or purification.[1]
Molecular Weight and Stoichiometry
Accurate molecular weight is critical for all stoichiometric calculations, ensuring precise molar quantities for reactions and the preparation of standard solutions for analytical testing.
| Property | Value | Source |
| Molecular Weight | 237.29 g/mol | [1] |
| Exact Mass | 237.1365 g/mol | N/A |
Thermal Properties: Melting and Boiling Points
The melting point is a crucial indicator of purity, while the boiling point provides insight into the compound's volatility. For crystalline solids, a sharp, narrow melting range typically signifies high purity.[2]
| Property | Value | Type | Source |
| Melting Point | Data not available in literature | N/A | N/A |
| Boiling Point | 397.1 ± 25.0 °C | Predicted | [1] |
While predicted values are useful for initial assessment, an experimentally determined melting point is non-negotiable for batch release and quality control. Impurities typically depress and broaden the melting range, making this a simple yet powerful first-pass purity check.[2]
Experimental Protocol 1: Melting Point Determination via Capillary Method
This protocol describes the determination of the melting point range using a standard digital melting point apparatus, a technique valued for its precision and small sample requirement.[3]
Methodology Rationale: The capillary method ensures uniform and controlled heating of a small, packed sample, allowing for precise observation of the phase transition from solid to liquid.[3] A slow ramp rate near the expected melting point is critical for achieving thermal equilibrium and obtaining an accurate reading.[4]
Step-by-Step Procedure:
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Sample Preparation:
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Ensure the sample of tert-Butyl 3-hydroxyphenethylcarbamate is completely dry and finely powdered.
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Tap the open end of a glass capillary tube into the sample powder until a small amount (2-3 mm high) enters the tube.
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Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the sealed end.
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-
Apparatus Setup:
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Turn on the melting point apparatus and set a starting temperature approximately 15-20°C below the expected melting point. If unknown, a rapid pre-melt with a fast ramp rate (10-20°C/min) can be performed to find an approximate range.[4]
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Set the ramp rate to a slow value (e.g., 1-2°C per minute) for the final, accurate measurement to ensure thermal equilibrium.[2]
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Measurement:
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Insert the packed capillary tube into the sample holder of the apparatus.
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Begin the heating program.
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Observe the sample through the magnified viewing port.
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Record T1: The temperature at which the first drop of liquid appears.
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Record T2: The temperature at which the last solid crystal melts into a transparent liquid.
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The melting range is reported as T1 - T2.
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Validation and Reporting:
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Perform the measurement in triplicate to ensure reproducibility.
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Allow the apparatus to cool sufficiently between runs.
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Report the average melting range.
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Physicochemical Properties in Solution
The behavior of a compound in solution dictates its utility in liquid-phase reactions, its purification by chromatography or crystallization, and its absorption and distribution in biological systems.
Solubility
Solubility is defined as the saturation concentration of a substance in a given solvent at a specified temperature. This parameter is fundamental for selecting appropriate solvents for synthesis, purification, and formulation.
| Property | Value | Type | Source |
| Solubility | Data not available in literature | N/A | N/A |
Based on its structure—a polar hydroxyl group and carbamate linkage combined with a nonpolar phenyl ring and tert-butyl group—tert-Butyl 3-hydroxyphenethylcarbamate is expected to be soluble in polar organic solvents like methanol, ethanol, and acetone, and moderately soluble in less polar solvents like dichloromethane and ethyl acetate. Its aqueous solubility is expected to be low due to the significant hydrophobic character.
Experimental Protocol 2: Aqueous Solubility Determination (OECD 105 Flask Method)
The OECD Test Guideline 105 provides a standardized and internationally recognized method for determining the water solubility of chemical substances.[5][6] The Flask Method is suitable for substances with solubilities above 10⁻² g/L.[5]
Methodology Rationale: This method establishes equilibrium between the solid solute and the aqueous solvent at a constant temperature. By measuring the concentration of the dissolved substance in the saturated solution, a reliable solubility value is obtained. The use of a suitable analytical method like HPLC is crucial for accurate quantification.[7]
Caption: OECD 105 Flask Method Workflow
Step-by-Step Procedure:
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Preliminary Test:
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Add an estimated amount of the compound to a known volume of water at 20°C.
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Stir for 24 hours. If the substance completely dissolves, add more until excess solid remains. This helps determine the appropriate sample amount for the final test.[5]
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Definitive Test:
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Add an excess amount of the solid compound (determined from the preliminary test) to triplicate flasks containing a known volume of deionized water.
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Seal the flasks and place them in a constant temperature water bath or shaker set at 20 ± 0.5°C.[6]
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Stir the contents for at least 24 hours to ensure equilibrium is reached. It is advisable to take measurements at 24, 48, and 72 hours to confirm that saturation has been achieved.
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Sample Analysis:
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After equilibration, allow the flasks to stand undisturbed in the temperature bath for at least 24 hours for the solid to settle.
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Carefully withdraw an aliquot from the clear supernatant. To ensure no solid particles are transferred, centrifugation or filtration through a syringe filter (compatible with the sample) is required.[7]
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Prepare a series of calibration standards of the compound in a suitable solvent (e.g., acetonitrile).
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Analyze the calibration standards and the saturated aqueous sample by a validated HPLC-UV method to determine the concentration.
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Data Reporting:
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Calculate the average concentration from the triplicate flasks.
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Report the water solubility in g/L or mg/mL at 20°C.
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Acidity Constant (pKa)
The pKa value indicates the strength of an acid or base. For tert-Butyl 3-hydroxyphenethylcarbamate, the phenolic hydroxyl group is acidic. This value is critical as it dictates the compound's ionization state at different pH values, which in turn affects its solubility, lipophilicity, and interaction with biological targets.
| Property | Value | Type | Source |
| pKa | 9.98 ± 0.10 | Predicted | [1] |
A predicted pKa of ~10 for the phenolic hydroxyl group means that at physiological pH (~7.4), the compound will be almost entirely in its neutral, protonated form. It will only become significantly deprotonated and negatively charged under basic conditions (pH > 10). This is crucial for designing extraction procedures (e.g., extracting from an organic solvent into an aqueous base) and for predicting its behavior in cell-based assays.
Experimental Protocol 3: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining pKa values.[8] It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.[9]
Methodology Rationale: A plot of pH versus the volume of added titrant produces a titration curve. The inflection point of this curve, or more accurately, the point where the pH equals the pKa, occurs when the acidic species and its conjugate base are present in equal concentrations.[10] Maintaining a constant ionic strength minimizes variations in activity coefficients.[8]
Caption: Potentiometric Titration Workflow for pKa
Step-by-Step Procedure:
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System Calibration: Calibrate the pH meter and electrode using standard buffers of known pH (e.g., pH 4, 7, and 10).[9]
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Sample Preparation:
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Accurately weigh and dissolve a known amount of the compound to prepare a solution of known concentration (e.g., 1-10 mM). Due to low aqueous solubility, a co-solvent like methanol may be required. The resulting pKa will be an apparent pKa (pKa') specific to that solvent mixture.
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Add a concentrated solution of an inert salt (e.g., KCl) to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[8]
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Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).
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Titration:
-
Immerse the calibrated pH electrode and a magnetic stir bar into the sample solution.
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Begin stirring and allow the initial pH reading to stabilize.
-
Add small, precise increments of a standardized titrant (0.1 M NaOH for an acidic group) using a burette.
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After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[8]
-
-
Data Analysis:
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Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
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The pKa can be determined from the pH value at the half-equivalence point (the point where half of the acid has been neutralized).
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Alternatively, calculate the first derivative of the curve (ΔpH/ΔV) to precisely locate the equivalence point (where the derivative is maximal).
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Perform at least three replicate titrations to ensure accuracy and calculate the mean and standard deviation.[8]
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Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity or hydrophobicity. It is a critical parameter in drug development for predicting membrane permeability and overall ADME properties.
| Property | Value | Type | Source |
| LogP | Data not available in literature | N/A | N/A |
The presence of a non-polar tert-butyl group and a phenyl ring suggests the compound is significantly lipophilic. The polar hydroxyl and carbamate groups will reduce this, but a positive LogP value is expected, indicating a preference for the lipid phase over the aqueous phase. This is a key factor for predicting blood-brain barrier penetration and oral absorption.
Purity and Stability Assessment
Ensuring the purity of a synthetic intermediate is crucial as impurities can carry through to subsequent steps, potentially affecting yields, creating difficult-to-remove side products, and compromising the purity of the final active pharmaceutical ingredient.
Experimental Protocol 4: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography is the gold standard for assessing the purity of organic compounds. A reverse-phase method is well-suited for a moderately polar compound like tert-Butyl 3-hydroxyphenethylcarbamate.[11]
Methodology Rationale: In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The compound and its impurities will separate based on their relative affinities for the two phases. More nonpolar compounds will be retained longer on the column.[11] A gradient elution, where the mobile phase composition changes over time, is often used to ensure good separation of compounds with a range of polarities.
Step-by-Step Procedure:
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System and Column:
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HPLC System: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase Preparation:
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Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
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Solvent B: Acetonitrile (ACN).
-
Filter and degas both solvents before use.
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Detection Wavelength: 214 nm and 254 nm (phenethylamines have UV absorbance in this range).
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Column Temperature: 30°C.
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Gradient Program:
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0-2 min: 10% B
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2-20 min: Linear gradient from 10% B to 90% B
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20-25 min: Hold at 90% B
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25-26 min: Return to 10% B
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26-30 min: Re-equilibration at 10% B
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-
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Sample Preparation:
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Accurately weigh and dissolve the sample in the mobile phase (or a compatible solvent like ACN) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
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Analysis and Data Interpretation:
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Inject the sample and run the gradient program.
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Integrate the peaks in the resulting chromatogram.
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Purity is calculated based on the area percent of the main peak relative to the total area of all peaks:
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% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
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Conclusion
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
FILAB. Solubility testing in accordance with the OECD 105. Available from: [Link]
- This cit
-
Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. (2020, August 20). Available from: [Link]
-
University of Calgary. Melting point determination. Available from: [Link]
-
Westlab Canada. Measuring the Melting Point. (2023, May 8). Available from: [Link]
-
University of Massachusetts Boston. Experiment 1 - Melting Points. Available from: [Link]
-
OECD. Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. (1995). Available from: [Link]
-
Scymaris. Water Solubility - OECD 105. Available from: [Link]
- This cit
- This cit
- This cit
- This cit
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). Available from: [Link]
- This cit
- Susarte, M. A., et al. "Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine." Journal of chromatography.
- This cit
- This cit
- This cit
- Avdeef, A., et al. "Development of Methods for the Determination of pKa Values." Molecular pharmaceutics vol. 10,8 (2013): 2838-54.
Sources
- 1. tert-butyl(3-hydroxyphenethyl)carbamate CAS#: 129150-68-1 [m.chemicalbook.com]
- 2. angenechemical.com [angenechemical.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column | SIELC Technologies [sielc.com]
- 7. fishersci.com [fishersci.com]
- 8. acmec.com.cn [acmec.com.cn]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. tert-Butyl 3-iodopropylcarbamate, 167479-01-8 | BroadPharm [broadpharm.com]
- 11. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
